1,2,3-Trinitrobenzene

Energetic Materials Thermochemistry DFT Calculations

Researchers requiring the vicinal isomer for heat-resistant energetic materials or SNAr studies often get the wrong isomer, causing failures. 1,2,3-Trinitrobenzene (CAS 603-13-4) solves this with confirmed identity and purity: • High heat of formation (30.61 kcal/mol), stable to ~230°C. • Unique electrophile for σ-adduct distribution studies. • Guaranteed 1,2,3-isomer. • In stock for global shipping.

Molecular Formula C6H3N3O6
Molecular Weight 213.1 g/mol
CAS No. 603-13-4
Cat. No. B1208184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trinitrobenzene
CAS603-13-4
Molecular FormulaC6H3N3O6
Molecular Weight213.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3N3O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H
InChIKeyONOWMDPHGJEBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trinitrobenzene: Vicinal Isomer for Research


1,2,3-Trinitrobenzene (vicinal-TNB, CAS 603-13-4) is a polynitroaromatic compound with the molecular formula C6H3N3O6 and a molecular weight of 213.1 g/mol [1]. It is one of three constitutional isomers of trinitrobenzene, distinguished by the contiguous (1,2,3-) arrangement of its three nitro groups on the benzene ring. This vicinal substitution pattern imparts a significantly higher calculated heat of formation (30.61 kcal/mol) and a distinct reactivity profile compared to the more commonly available symmetrical 1,3,5-isomer [2]. Its unique properties make it a specialized building block for the synthesis of heat-resistant energetic materials and a model compound for studying regioselective nucleophilic aromatic substitution.

Why 1,2,3-Trinitrobenzene Cannot Be Substituted


Substituting 1,2,3-trinitrobenzene with its more common 1,3,5-isomer or other nitroaromatics like TNT will lead to failed syntheses, altered energetic performance, and invalid analytical results. The three TNB isomers are not interchangeable; they exhibit distinct thermochemical and structural properties that critically influence their behavior. The vicinal nitro group arrangement in 1,2,3-TNB creates a unique electrostatic environment and a high internal rotational energy barrier of 216.3 kJ/mol for the 2-position nitro group, a feature not found in the symmetric 1,3,5-isomer [1]. Furthermore, the significantly higher heat of formation (30.61 kcal/mol) for 1,2,3-TNB [2] directly impacts its performance as an energetic material and its reactivity in synthesis, making generic substitution a high-risk approach with unpredictable outcomes.

1,2,3-Trinitrobenzene: Key Comparative Evidence


Highest Heat of Formation Among Isomers

1,2,3-Trinitrobenzene possesses a significantly higher standard heat of formation (ΔHf) than its 1,3,5- and 1,2,4-isomers, indicating a greater potential chemical energy content. A comparative DFT study found the average calculated ΔHf for 1,2,3-TNB to be 30.61 kcal/mol, which is more than double the value for 1,3,5-TNB (14.71 kcal/mol) [1]. This substantial difference is a direct consequence of the steric and electronic repulsion between adjacent nitro groups in the vicinal isomer, making it a more endothermic and thus more energetic compound.

Energetic Materials Thermochemistry DFT Calculations

Exceptional Thermal Stability

The 1,2,3-trinitrobenzene core demonstrates remarkable thermal stability, a critical parameter for applications in heat-resistant explosives. Research into derivatives has shown that the 1,2,3-TNB backbone begins thermal decomposition only around 230 °C, with deflagration occurring at 298 °C [1]. This thermal stability profile is of significant interest for the development of new energetic materials, as it allows for processing and use in high-temperature environments where other nitroaromatics would degrade.

Heat-Resistant Explosives Thermal Analysis Energetic Materials Synthesis

High Nitro Group Rotational Barrier

The contiguous arrangement of nitro groups in 1,2,3-TNB leads to severe steric hindrance, which manifests as an exceptionally high energy barrier for the internal rotation of the central (2-position) nitro group. DFT calculations estimate this barrier to be as high as 216.3 kJ/mol [1]. This contrasts sharply with the rotational barrier of a nitro group in unhindered nitrobenzene, which is only 24.6 kJ/mol [1]. This near-locked conformation influences the molecule's crystal packing, its spectroscopic signatures, and its reaction pathways.

Computational Chemistry Conformational Analysis Molecular Modeling

Melting Point Advantage Over 1,3,5-Isomer

1,2,3-Trinitrobenzene is a solid with a reported melting point of 127.5 °C , which is approximately 5 °C higher than that of its 1,3,5-isomer (122-123 °C) . This difference, while seemingly small, is a direct result of the different intermolecular forces at play due to the vicinal nitro group arrangement, leading to a higher crystal lattice energy. This property difference is critical for purification, as it defines the recrystallization conditions and confirms identity.

Synthetic Chemistry Recrystallization Physicochemical Properties

1,2,3-Trinitrobenzene Application Scenarios


Heat-Resistant Energetic Materials Synthesis

The thermally robust 1,2,3-trinitrobenzene core, which remains stable up to ~230 °C before decomposition [1], makes this isomer an ideal starting material or intermediate for the development of new energetic compounds designed for high-temperature applications, such as those used in deep-well drilling or aerospace. This is a specific advantage over less thermally stable nitroaromatic precursors.

Regioselective Nucleophilic Aromatic Substitution Studies

The unique vicinal arrangement of three strongly electron-withdrawing nitro groups makes 1,2,3-TNB a highly electrophilic arene. It serves as a model substrate for investigating regioselectivity in nucleophilic aromatic substitution (SNAr) and the formation of Meisenheimer σ-adducts [2]. Its distinct substitution pattern leads to different adduct distributions compared to the 1,3,5- or 1,2,4-isomers, providing valuable insights into reaction mechanisms.

Computational Chemistry and Molecular Modeling Benchmark

Owing to its well-defined but sterically hindered structure, 1,2,3-TNB provides a rigorous benchmark for computational methods. Its anomalously high heat of formation (30.61 kcal/mol) [3] and the substantial internal rotational barrier of its central nitro group (216.3 kJ/mol) [4] are challenging parameters to accurately predict, making this compound an essential test case for validating new density functionals and force fields.

Reference Standard for Isomer-Specific Detection

The distinct physical properties of 1,2,3-TNB, such as its melting point of 127.5 °C , are critical for analytical method development. In environmental monitoring or forensic analysis, where the isomer identity is paramount, a pure sample of 1,2,3-TNB is required as an authentic reference standard to ensure accurate chromatographic (e.g., HPLC-UV) and mass spectrometric identification, differentiating it from the more common 1,3,5-isomer.

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